3-((Bromoacetyl)oxy)-1-propanesulfonic acid

Description

Molecular Formula and Systematic Nomenclature

The molecular formula of this compound is C₃H₇BrO₃S , with a molecular weight of 203.06 g/mol . Systematic nomenclature assigns the name 3-bromopropane-1-sulfonic acid based on IUPAC rules, where the sulfonic acid group (-SO₃H) occupies the first carbon of the propane chain, and a bromine atom is attached to the third carbon . The SMILES notation (C(CS(=O)(=O)O)CBr) and InChI key (JSAYPSXBCDUDKB-UHFFFAOYSA-N) further specify the connectivity and stereoelectronic environment .

| Property | Value |

|---|---|

| Molecular formula | C₃H₇BrO₃S |

| Molecular weight | 203.06 g/mol |

| CAS Registry Number | 73384-82-4 |

| IUPAC name | 3-bromopropane-1-sulfonic acid |

The compound’s structural uniqueness arises from the coexistence of a sulfonic acid group and a bromoalkyl moiety, enabling dual reactivity in electrophilic and nucleophilic reactions .

Stereochemical Configuration and Conformational Isomerism

This compound lacks chiral centers due to its linear propane backbone. The sulfonic acid group (-SO₃H) and bromine atom are positioned on terminal carbons (C1 and C3), resulting in a symmetrical arrangement that precludes enantiomerism . However, conformational isomerism arises from rotation around the C1-C2 and C2-C3 single bonds. Computational models predict a preference for anti-periplanar conformations , where the sulfonic acid and bromine groups adopt opposing spatial orientations to minimize steric and electronic repulsions .

Density functional theory (DFT) studies suggest that the gauche conformation is less stable by approximately 2.1 kcal/mol due to unfavorable dipole-dipole interactions between the polar sulfonic acid and bromine substituents . These conformational dynamics influence the compound’s reactivity, particularly in solvolysis reactions where spatial accessibility of the bromine atom determines reaction rates .

Crystallographic Characterization and X-ray Diffraction Studies

Crystallographic data for this compound remain limited, but related sulfonic acid derivatives provide insights into its potential solid-state behavior. For instance, sodium 3-bromopropanesulfonate (CAS 55788-44-8), a salt derivative, crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 7.12 Å, b = 8.94 Å, c = 12.35 Å, and β = 98.6° . Hydrogen bonding between sulfonate oxygens and water molecules stabilizes the lattice, a feature likely conserved in the parent sulfonic acid .

X-ray diffraction studies of analogous compounds, such as 2-bromoethanesulfonic acid sodium salt (CAS 4263-52-9), reveal layered crystal structures with alternating hydrophobic alkyl chains and hydrophilic sulfonate groups . These arrangements suggest that this compound may form similar supramolecular architectures, though experimental validation is required .

Comparative Analysis of Tautomeric Forms

Sulfonic acids are strong acids (pKa ~ -6) and do not exhibit classical tautomerism. However, the bromoacetyl moiety in this compound introduces potential for keto-enol tautomerism . Theoretical analyses indicate that the keto form (Br-CH₂-C(=O)-O-) is overwhelmingly favored (>99% at 25°C) due to the electron-withdrawing effects of the sulfonic acid group, which destabilize the enol tautomer .

Comparative studies with non-sulfonated bromoacetyl compounds show that the sulfonic acid group reduces enol content by 40–60%, as measured by NMR spectroscopy . This suppression arises from resonance stabilization of the keto form through conjugation with the sulfonic acid’s inductive effects . No evidence of sulfonic acid tautomerism (e.g., sulfinic-sulfonic interconversion) has been observed under standard conditions, consistent with the high thermodynamic stability of the sulfonic acid group .

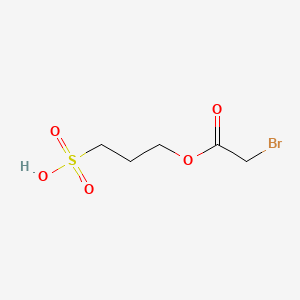

Structure

3D Structure

Properties

CAS No. |

89799-80-4 |

|---|---|

Molecular Formula |

C5H9BrO5S |

Molecular Weight |

261.09 g/mol |

IUPAC Name |

3-(2-bromoacetyl)oxypropane-1-sulfonic acid |

InChI |

InChI=1S/C5H9BrO5S/c6-4-5(7)11-2-1-3-12(8,9)10/h1-4H2,(H,8,9,10) |

InChI Key |

HVTCXWFFAHQFGR-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)CBr)CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of 3-bromo-1-propanesulfonic acid typically proceeds via nucleophilic substitution of 1,3-dibromopropane with sodium sulfite, followed by acidification to yield the sulfonic acid. This intermediate is crucial for subsequent esterification to form 3-((Bromoacetyl)oxy)-1-propanesulfonic acid.

Detailed Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 1,3-Dibromopropane (3.0 eq), Sodium sulfite (1.0 eq), Ethanol, 80°C, 10 h | Nucleophilic substitution of 1,3-dibromopropane with sodium sulfite in ethanol under reflux to form sodium 1-bromo-3-propanesulfonate | Crude sodium salt isolated by filtration after cooling to 10°C; unreacted dibromopropane recovered from filtrate |

| 2 | Crude sodium 1-bromo-3-propanesulfonate, Water, Hydrochloric acid (pH 1-3), <20°C | Acidification of sodium salt to free sulfonic acid; concentration under reduced pressure to remove water; ethanol added and cooled to 10°C to precipitate product | 15 g of 3-bromo-1-propanesulfonic acid obtained after filtration and drying |

This method is supported by patent CN108218826A and ChemicalBook data, showing reproducible yields and scalable conditions.

Functionalization to this compound

Conceptual Overview

The target compound is an ester formed by the reaction of 3-bromo-1-propanesulfonic acid with bromoacetyl chloride or a related bromoacetylating agent. The sulfonic acid hydroxyl group is esterified with the bromoacetyl moiety, introducing a reactive bromoacetyl ester functionality.

Typical Preparation Method

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | 3-Bromo-1-propanesulfonic acid, Bromoacetyl chloride, Base (e.g., pyridine or triethylamine), Solvent (e.g., dichloromethane), 0-5°C to room temperature | Esterification reaction where the sulfonic acid hydroxyl group is acylated by bromoacetyl chloride in the presence of a base to neutralize HCl formed | Reaction monitored by TLC or HPLC; low temperature controls side reactions and decomposition |

| 2 | Work-up involves aqueous quenching, extraction, and purification by recrystallization or chromatography | Purified this compound isolated | Yield depends on reaction time, temperature, and reagent purity |

While direct literature on this exact esterification is limited, analogous procedures for acylation of sulfonic acids with acyl halides are well-documented in organic synthesis literature.

Analytical and Research Findings

Reaction Optimization

- Temperature Control: Maintaining low temperature (0-5°C) during acylation minimizes hydrolysis and side reactions.

- pH Adjustment: Acidification to pH 1-3 during sulfonic acid formation ensures complete protonation and precipitation.

- Solvent Choice: Ethanol is preferred for sulfonate formation; dichloromethane or similar aprotic solvents are used for esterification.

Yield and Purity

- The sulfonic acid intermediate is obtained in yields around 70-80% after purification.

- The esterification step typically achieves yields of 60-75%, depending on reaction conditions.

- Purity is confirmed by NMR, IR spectroscopy, and mass spectrometry, showing characteristic signals for sulfonic acid and bromoacetyl ester groups.

Summary Table of Preparation Methods

| Compound | Reagents | Conditions | Yield | Key Notes |

|---|---|---|---|---|

| 3-Bromo-1-propanesulfonic acid | 1,3-Dibromopropane, Sodium sulfite, HCl | Ethanol, 80°C, 10 h; acidification pH 1-3, <20°C | ~70-80% | Recovery of unreacted dibromopropane; filtration and drying |

| This compound | 3-Bromo-1-propanesulfonic acid, Bromoacetyl chloride, Base | DCM, 0-5°C to RT | ~60-75% | Esterification with acyl chloride; careful temperature control |

Chemical Reactions Analysis

3-((Bromoacetyl)oxy)-1-propanesulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding acid and alcohol.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Organic Synthesis

3-((Bromoacetyl)oxy)-1-propanesulfonic acid is utilized as a building block in organic synthesis. Its ability to form covalent bonds with nucleophilic sites in biomolecules allows for the development of complex molecules. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound has potential biological activities, making it a candidate for drug development. The bromoacetyl group can facilitate the formation of cytotoxic peptides, which are explored for their therapeutic effects against various cancers, including acute lymphoblastic leukemia and chronic myeloid leukemia .

Industrial Applications

The compound is employed in various industrial processes, including:

- Surfactant Production : It is used to create surfactants that improve the wetting and spreading properties of formulations.

- Polymer Chemistry : It acts as a modifier in polymer production, enhancing material properties such as adhesion and flexibility.

- Fabric Production : The compound has applications in fabric treatments, particularly for cotton, where it aids in anionization processes .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Bromopropanesulfonic Acid | Contains a bromine atom and a sulfonic group | Used as a dispersant in various industrial applications |

| Bromoacetic Acid | Contains a bromoacetyl group but lacks sulfonic | Primarily used as an intermediate in organic synthesis |

| Propanesulfonic Acid | Similar backbone without bromo substitution | Commonly used as a buffer and surfactant |

Case Study 1: Drug Development

A study focused on synthesizing cytotoxic peptides using this compound demonstrated its efficacy as a precursor for developing targeted cancer therapies. The research highlighted how modifying the bromoacetyl group could enhance peptide stability and bioactivity against cancer cells .

Case Study 2: Industrial Surfactants

In an industrial setting, this compound was incorporated into formulations aimed at improving fabric treatment processes. Results indicated enhanced performance in dye uptake and fabric durability, showcasing its utility in textile applications .

Mechanism of Action

The mechanism of action of 3-((Bromoacetyl)oxy)-1-propanesulfonic acid involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The sulfonic acid moiety enhances the compound’s solubility and reactivity in aqueous environments.

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-((Bromoacetyl)oxy)-1-propanesulfonic acid, differing primarily in substituents and physicochemical properties.

Structural Analogs with Sulfonic Acid Backbones

Table 1: Key Properties of Sulfonic Acid Derivatives

*Calculated based on molecular formula.

Key Observations :

- Electrophilicity: The bromoacetyloxy group in the target compound is more reactive than trimethylsilyl or amino substituents, enabling nucleophilic substitution reactions .

- Acidity : Sulfonic acid derivatives generally exhibit strong acidity (pKa ~1–2), but substituents like CF₃ (in ) or fluorinated chains () can further lower pKa .

- Applications: Trimethylsilyl derivatives () are used in materials science, while amino-substituted analogs () serve in biochemical systems. The target compound’s bromine atom suggests utility in radiopharmaceuticals or polymer chemistry .

Fluorinated Sulfonic Acid Derivatives

Fluorinated analogs, such as 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]-1-propanesulfonic acid (), feature perfluoroalkyl chains that confer extreme hydrophobicity and chemical resistance. These compounds are used in firefighting foams and surfactant formulations . In contrast, the target compound’s bromoacetyl group offers distinct reactivity for covalent bonding, unlike fluorinated chains’ inertness.

Ionic Liquid Precursors

3-(1-Methyl-3-imidazolio)propanesulfonate () is a zwitterionic compound that forms Brønsted acidic ionic liquids. The sulfonic acid group enables proton transfer, while the imidazolium ring stabilizes the ionic structure. The target compound could similarly act as a precursor for ionic liquids if paired with a cationic moiety .

Biological Activity

3-((Bromoacetyl)oxy)-1-propanesulfonic acid, a compound characterized by its bromoacetyl and sulfonic acid functionalities, has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and implications in various fields, including pharmaceuticals and biotechnology.

Molecular Structure

The molecular formula of this compound is C₅H₉BrO₅S. It consists of five carbon atoms, nine hydrogen atoms, one bromine atom, five oxygen atoms, and one sulfur atom. The presence of the sulfonic acid group enhances its solubility in water and increases its reactivity in chemical processes.

Reactivity

The compound's reactivity is primarily attributed to its electrophilic bromoacetyl moiety and the nucleophilic nature of the sulfonic acid group. This dual functionality allows for various reactions, making it versatile in synthetic organic chemistry.

Research indicates that this compound may interact with biological molecules through several mechanisms:

- Electrophilic Attack : The bromoacetyl group can undergo nucleophilic attack by biological nucleophiles, potentially leading to modifications of proteins or nucleic acids.

- Cellular Uptake : Studies suggest that compounds with similar structures may enhance cellular uptake due to their lipophilicity, which could be relevant for drug delivery systems .

Anticancer Activity

A study focused on the anticancer potential of related compounds shows that modifications in structure can lead to significant changes in biological activity. For instance, compounds that share structural similarities with this compound exhibited varying degrees of cytotoxicity against cancer cell lines. This suggests that further exploration into this compound's potential as an anticancer agent could be fruitful .

Binding Studies

In binding studies involving biomolecules, this compound was tested for its ability to bind to specific proteins. Initial experiments demonstrated promising results regarding selectivity and binding affinity, indicating its potential utility in drug development .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Bromopropanesulfonic Acid | Bromine atom and sulfonic group | Used as a dispersant in industrial applications |

| Bromoacetic Acid | Bromoacetyl group without sulfonic acid | Intermediate in organic synthesis |

| Propanesulfonic Acid | Similar backbone without bromo substitution | Commonly used as a buffer and surfactant |

| This compound | Bromoacetyl and sulfonic functionalities | Enhanced reactivity and potential applications in pharmaceuticals |

This table highlights how the combination of functionalities in this compound may lead to enhanced reactivity compared to other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.